
Application Notes and Protocols for Utilizing
ATP Disodium Trihydrate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATP disodium trihydrate

Cat. No.: B2816289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Adenosine 5'-triphosphate (ATP) is a critical substrate for all protein kinases, serving as the

donor of the γ-phosphate group that is transferred to the substrate. The choice of ATP salt and

its concentration are pivotal for the accuracy and reproducibility of in vitro kinase assays. ATP
disodium trihydrate is a commonly used salt of ATP in these assays due to its high purity,

good solubility in aqueous buffers, and stability.[1][2] This document provides detailed

application notes and protocols for the effective use of ATP disodium trihydrate in various

kinase assay formats.

Properties of ATP Disodium Trihydrate
Molecular Formula: C₁₀H₁₄N₅Na₂O₁₃P₃ · 3H₂O[3]

Molecular Weight: 605.19 g/mol (trihydrate)[3]

Purity: Typically >99%[4]

Solubility: Readily soluble in water.[5]

Storage: Stable when stored as a dry powder at -20°C. Solutions should be prepared fresh

or aliquoted and stored at -20°C or -80°C to minimize degradation.[6]
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Data Presentation
Table 1: Michaelis-Menten Constants (Kₘ) of ATP for
Various Protein Kinases
The Kₘ of ATP is a critical parameter for designing kinase assays, particularly for inhibitor

screening. Assays are often conducted at an ATP concentration close to the Kₘ value of the

kinase to ensure sensitivity to ATP-competitive inhibitors.

Kinase Kₘ for ATP (µM) Assay Conditions

PKA 7 Near Kₘ ATP concentration.[6]

MEK1 10
Assayed at Kₘ ATP

concentration.

ERK2 50
Measured in a radiometric

assay.[7]

AKT3 1100
Measured in a mobility shift

assay.[8]

CDK2/Cyclin A 480
Measured in a mobility shift

assay.[8]

CK1δ (GST-tagged) 6 In vitro kinase assay.

CK1δ (6xHis-tagged) 14 In vitro kinase assay.[9]

Table 2: IC₅₀ Values of Staurosporine against Various
Kinases at Different ATP Concentrations
The apparent potency (IC₅₀) of an ATP-competitive inhibitor is highly dependent on the ATP

concentration in the assay. Understanding this relationship is crucial for comparing inhibitor

potencies across different studies and for translating in vitro findings to cellular contexts where

ATP concentrations are much higher (1-10 mM).[10] The Cheng-Prusoff equation (IC₅₀ = Kᵢ (1

+ [ATP]/Kₘ)) describes this relationship.[10][11]
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Kinase Inhibitor
ATP Concentration
(µM)

IC₅₀ (nM)

PKA Staurosporine 10 7

PKC Staurosporine 10 0.7

PKG Staurosporine 10 8.5

MAP Kinase (ERK1) Staurosporine 10 >1000

CK2 Staurosporine 10 >1000

c-Fgr Staurosporine 10 2.5

Lyn Staurosporine 10 20

CSK Staurosporine 10 >1000

Data compiled from multiple sources.[6][12] Values are indicative and may vary depending on

specific assay conditions.

Experimental Protocols
Protocol 1: Preparation of ATP Disodium Trihydrate
Stock Solution
Accurate preparation of the ATP stock solution is fundamental for reproducible kinase assays.

Materials:

ATP disodium trihydrate (e.g., Sigma-Aldrich A2383 or equivalent)[13]

Nuclease-free water

1 M NaOH or 1 M Tris base for pH adjustment[14]

Sterile, nuclease-free microcentrifuge tubes

Procedure:
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Weighing: On a calibrated analytical balance, carefully weigh the required amount of ATP
disodium trihydrate powder.

Dissolving: Dissolve the powder in nuclease-free water to a desired stock concentration

(e.g., 100 mM). It is recommended to do this on ice to minimize potential degradation.[15]

pH Adjustment: The initial pH of the ATP solution will be acidic (around 3.5).[5] Slowly add

small increments of 1 M NaOH or 1 M Tris base while monitoring the pH with a calibrated pH

meter. Adjust the pH to 7.4-7.5. Avoid over-titrating, as ATP is susceptible to hydrolysis at

alkaline pH.[16]

Concentration Determination (Optional but Recommended): The actual concentration of the

ATP stock solution can be verified by measuring its absorbance at 259 nm using a

spectrophotometer. The molar extinction coefficient (ε) for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.

[16]

Aliquoting and Storage: Aliquot the ATP stock solution into smaller, single-use volumes in

sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid

repeated freeze-thaw cycles.[14]

Protocol 2: In Vitro MEK1 Kinase Assay using a
Luminescence-Based Method (ADP-Glo™ Assay
Principle)
This protocol describes a general method for measuring the activity of MEK1 kinase and the

inhibitory effect of a compound using the ADP-Glo™ Kinase Assay, which quantifies the

amount of ADP produced in the kinase reaction.

Materials:

Recombinant active MEK1 enzyme

MEK1 substrate (e.g., inactive ERK2)

ATP disodium trihydrate stock solution (prepared as in Protocol 1)

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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Test inhibitor (e.g., a MEK1 inhibitor) and vehicle (e.g., DMSO)

ADP-Glo™ Kinase Assay kit (Promega)

White, opaque 384-well assay plates

Multichannel pipettes

Plate reader capable of measuring luminescence

Procedure:

Reagent Preparation:

Thaw all reagents and keep them on ice.

Prepare the desired concentrations of MEK1 enzyme, ERK2 substrate, and ATP in kinase

buffer. The final ATP concentration should be at or near the Kₘ for MEK1 (approximately

10 µM).

Prepare serial dilutions of the test inhibitor in kinase buffer. Ensure the final DMSO

concentration is consistent across all wells and does not exceed 1%.

Kinase Reaction:

Add 2.5 µL of the test inhibitor or vehicle to the wells of a 384-well plate.

Add 2.5 µL of MEK1 enzyme solution to each well.

Initiate the kinase reaction by adding 5 µL of the ERK2 substrate/ATP mixture to each well.

The final reaction volume is 10 µL.

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal

time should be determined empirically to ensure the reaction is in the linear range.

ADP Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate the plate at room temperature for 40 minutes.

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate the plate at room temperature for 30-60 minutes.

Data Acquisition and Analysis:

Measure the luminescence signal using a plate reader.

The luminescent signal is directly proportional to the amount of ADP produced and thus to

the kinase activity.

For inhibitor studies, calculate the percent inhibition for each inhibitor concentration

relative to the vehicle control.

Determine the IC₅₀ value by fitting the percent inhibition data to a dose-response curve.

Mandatory Visualization
Signaling Pathway Diagram
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Caption: The MAPK/ERK signaling cascade.
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Caption: General workflow for an in vitro kinase inhibition assay.

Discussion and Considerations
Choice of ATP Salt: Disodium vs. Other Salts
While ATP disodium trihydrate is widely used, it is important to consider the potential effects

of the counter-ions on the kinase of interest.

Sodium Ions (Na⁺): High concentrations of sodium ions have been reported to inhibit the

activity of some kinases.[17] Therefore, when using ATP disodium salt, it is crucial to

maintain a consistent and ideally low concentration of sodium ions across all assay wells. If a

particular kinase is sensitive to sodium, it may be prudent to consider using a different ATP

salt, such as the potassium or magnesium salt.

Magnesium Ions (Mg²⁺): Magnesium is an essential cofactor for virtually all kinases, as the

true substrate is typically a Mg²⁺-ATP complex.[18] When using ATP disodium salt, MgCl₂

must be included in the kinase reaction buffer at an optimal concentration, which is often in

slight excess of the ATP concentration. Using an ATP magnesium salt can simplify buffer

preparation, but it may offer less flexibility in optimizing the free Mg²⁺ concentration.

ATP Concentration and Inhibitor Potency
As illustrated in Table 2, the ATP concentration is a critical determinant of the apparent IC₅₀

value for ATP-competitive inhibitors.

Screening at Kₘ ATP: For primary screening and to rank the intrinsic potency of inhibitors

against different kinases, performing assays at the Kₘ concentration of ATP for each kinase

is recommended.[10]

Physiological ATP Concentrations: To better predict the efficacy of an inhibitor in a cellular

environment, it is beneficial to perform secondary assays at physiological ATP

concentrations (1-10 mM).[7] An inhibitor that appears potent at a low ATP concentration

may be significantly less effective at the high ATP concentrations found in cells.

Conclusion
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ATP disodium trihydrate is a reliable and convenient source of ATP for a wide range of in vitro

kinase assays. By understanding its properties and carefully considering the experimental

conditions, particularly the final concentrations of ATP and counter-ions, researchers can

generate accurate and reproducible data for kinase activity measurements and inhibitor

profiling. The protocols and data presented in these application notes provide a solid

foundation for the successful implementation of ATP disodium trihydrate in kinase assay

workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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